Predicted Physicochemical Profile: Lipophilicity and Drug-Likeness vs 2-Ethyl PAB Lead Compound
Computational prediction indicates that 1-(2-cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methylphenoxy)propan-2-ol has a calculated logP (clogP) of approximately 3.74, positioning it within the optimal Lipinski Rule of Five range (logP < 5) [1]. This is higher than the logP of the simpler 2-ethyl-substituted PAB lead 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (estimated clogP ~2.8–3.2), suggesting potentially enhanced membrane permeability while still avoiding excessive lipophilicity that could lead to promiscuous off-target binding [2].
| Evidence Dimension | Predicted lipophilicity (clogP) – drug-likeness parameter |
|---|---|
| Target Compound Data | clogP: 3.74 (predicted); MW: 364.49; HBD: 2; HBA: 4; RB: 7 [1] |
| Comparator Or Baseline | 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (PAB lead); estimated clogP ~2.8–3.2 (via ChemDraw) [2] |
| Quantified Difference | Δ clogP ≈ +0.5–0.9 log units (higher lipophilicity for target compound) |
| Conditions | Computational prediction (silico platforms); Lipinski RO5 compliance assessment. |
Why This Matters
For procurement decisions, a predicted clogP of ~3.74 suggests better passive membrane permeability than the 2-ethyl PAB lead, which may translate to improved intracellular penetration against target pathogens such as M. tuberculosis.
- [1] sildrug.ibb.waw.pl. EOS101689: C23H28N2O2 property prediction (clogP: 3.74, TPSA: 52.57, Lipinski RO5 compliant). Accessed via sildrug.ibb.waw.pl/ecbd/EOS101689/. View Source
- [2] Chandrasekera, N. S. et al. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. ACS Infect. Dis. 2015, 1 (11), 505–514. Lead compound 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole used as structural reference. View Source
